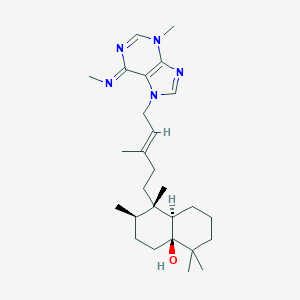
N-乙酰替扎尼丁
描述
N-Acetyltizanidine is an organic compound with the chemical formula C11H10ClN5OS. It is a derivative of tizanidine, a centrally acting muscle relaxant used to treat muscle spasticity. N-Acetyltizanidine is characterized by its unique structure, which includes a thiazoline ring and an acetyl group. This compound is relatively stable and soluble in many organic solvents .
科学研究应用
N-Acetyltizanidine has several applications in scientific research, including:
Pharmaceutical Research: It serves as a significant metabolite of tizanidine, providing insights into the metabolism and pharmacokinetics of the parent drug.
Analytical Chemistry: The compound is used as an analytical standard for developing and validating analytical methods.
Toxicological Studies: It is employed in toxicological investigations related to tizanidine.
Structure-Activity Relationship Studies: Researchers use N-Acetyltizanidine to study the structure-activity relationships of α2-adrenergic agonists.
作用机制
Target of Action
N-Acetyltizanidine is a derivative of Tizanidine . Tizanidine is an alpha-2 adrenergic agonist . The primary targets of Tizanidine are the alpha-2 adrenergic receptors, which are found in the central nervous system . These receptors play a crucial role in inhibiting the release of norepinephrine, thereby reducing the transmission of pain signals in the spinal cord and brain .
Mode of Action
N-Acetyltizanidine, like Tizanidine, interacts with its targets, the alpha-2 adrenergic receptors, by binding to them . This binding results in presynaptic inhibition of excitatory neurotransmitters, leading to a decrease in the firing of neurons that promote muscle spasms . This interaction results in the reduction of muscle spasticity .
Biochemical Pathways
The action of N-Acetyltizanidine affects various biochemical pathways. As an alpha-2 adrenergic agonist, it impacts the noradrenergic system, leading to the inhibition of norepinephrine release . This action can affect downstream effects such as the reduction of muscle spasticity and pain signal transmission .
Pharmacokinetics
Based on the pharmacokinetics of tizanidine, it can be inferred that n-acetyltizanidine may have similar properties . Tizanidine is rapidly absorbed, reaching peak plasma concentration approximately 1 hour after administration . It has a half-life of around 6 hours . The pharmacokinetics of Tizanidine can be altered by chronic liver and renal disease, as well as exercise .
Result of Action
The primary result of N-Acetyltizanidine’s action is the reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters that cause the firing of neurons promoting muscle spasm, N-Acetyltizanidine helps manage muscle spasms that may result from multiple sclerosis, stroke, an acquired brain injury, or a spinal cord injury .
生化分析
Biochemical Properties
N-Acetyltizanidine interacts with alpha-2 adrenergic receptors in the brain and spinal cord . When N-Acetyltizanidine binds to these receptors, it activates them, resulting in a decrease in muscle tone and spasms . This interaction plays a vital role in regulating muscle tone .
Cellular Effects
N-Acetyltizanidine exerts an influence on the central nervous system, offering relief from pain, depression, and anxiety . It reduces muscle activity, which proves beneficial in alleviating symptoms associated with spasticity .
Molecular Mechanism
The mechanism of action of N-Acetyltizanidine involves its binding to alpha-2 adrenergic receptors, leading to their activation . This activation results in a decrease in muscle tone and spasms .
准备方法
Synthetic Routes and Reaction Conditions: N-Acetyltizanidine can be synthesized through various methods. One common approach involves the reaction of N-Acetyl-5-chlorothiazolin-2-imine with tizanidine. The reaction typically requires specific organic synthesis techniques and conditions, such as controlled temperature and the use of appropriate solvents .
Industrial Production Methods: In industrial settings, the production of N-Acetyltizanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
化学反应分析
Types of Reactions: N-Acetyltizanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the thiazoline ring or the acetyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
相似化合物的比较
Tizanidine: The parent compound, used as a muscle relaxant.
Clonidine: Another α2-adrenergic agonist with similar pharmacological effects.
Guanfacine: An α2-adrenergic agonist used to treat attention deficit hyperactivity disorder (ADHD) and hypertension.
Uniqueness of N-Acetyltizanidine: N-Acetyltizanidine is unique due to its specific structure, which includes an acetyl group and a thiazoline ring. This structure provides distinct pharmacokinetic and metabolic properties compared to other similar compounds .
属性
IUPAC Name |
1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDKTHDTLEUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125685 | |
| Record name | 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173532-15-5 | |
| Record name | 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173532-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltizanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173532155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLTIZANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H24A2KGEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)

![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)

